molecular formula C25H32N6O10 B13426188 17-Azido-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-3,6,9,12,15-pentaoxaheptadecanamide

17-Azido-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-3,6,9,12,15-pentaoxaheptadecanamide

Cat. No.: B13426188
M. Wt: 576.6 g/mol
InChI Key: VVYLIGMZWYRVAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

17-Azido-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-3,6,9,12,15-pentaoxaheptadecanamide is a synthetic compound featuring a multifunctional structure. Its core includes a dioxopiperidin moiety linked to a dioxoisoindolin scaffold, which is further modified with a 17-azido-pentaoxaheptadecanamide chain. The pentaoxaheptadecanamide chain, a polyethylene glycol (PEG)-like spacer, enhances hydrophilicity and biocompatibility, a feature critical for drug delivery systems . The azide group enables bioorthogonal "click chemistry," facilitating conjugation to biomolecules or surfaces.

Properties

Molecular Formula

C25H32N6O10

Molecular Weight

576.6 g/mol

IUPAC Name

2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide

InChI

InChI=1S/C25H32N6O10/c26-30-27-6-7-37-8-9-38-10-11-39-12-13-40-14-15-41-16-21(33)28-18-3-1-2-17-22(18)25(36)31(24(17)35)19-4-5-20(32)29-23(19)34/h1-3,19H,4-16H2,(H,28,33)(H,29,32,34)

InChI Key

VVYLIGMZWYRVAH-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

Biological Activity

The compound 17-Azido-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-3,6,9,12,15-pentaoxaheptadecanamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the realm of targeted protein degradation and cancer therapy. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • An azido group (N3-N_3)
  • A pentaoxaheptadecanamide backbone
  • A dioxoisoindolin moiety linked to a dioxopiperidine.

These structural components are crucial for its interaction with biological targets and influence its pharmacological properties.

The biological activity of this compound is primarily linked to its role as a proteolysis targeting chimera (PROTAC) . PROTACs are bifunctional molecules that induce targeted degradation of specific proteins by recruiting E3 ubiquitin ligases. The azide group allows for bioorthogonal reactions, facilitating the conjugation of the compound to various biomolecules and enhancing its therapeutic potential.

Key Mechanisms:

  • Targeted Protein Degradation : The compound can bind to target proteins and facilitate their ubiquitination and subsequent degradation by the proteasome.
  • Activation of Signaling Pathways : It has been shown to activate pathways such as AMPK, which plays a crucial role in cellular energy homeostasis and may contribute to its anticancer effects .

Biological Activity Data

Recent studies have demonstrated the following biological activities associated with this compound:

Activity Description Reference
Anticancer Activity Induces apoptosis in pancreatic cancer cells via AMPK pathway activation .
Protein Interaction Engages E3 ligase complexes leading to targeted degradation of oncogenic proteins .
Cellular Uptake Demonstrated effective cellular uptake in various cancer cell lines .

Case Study 1: Pancreatic Cancer Cells

In a study focusing on pancreatic cancer cells, the compound was tested for its ability to induce cell death. Results indicated that treatment with the compound led to significant apoptosis through mechanisms involving mitochondrial dysfunction and AMPK pathway activation. The study highlighted that compounds similar in structure exhibited varied efficacy based on their specific interactions with mitochondrial proteins .

Case Study 2: Targeting Oncogenic Proteins

Another investigation explored the efficacy of this compound in degrading specific oncogenic proteins associated with tumor growth. The results showed that it effectively reduced levels of these proteins in treated cells, suggesting a promising avenue for cancer therapy by utilizing PROTAC technology .

Scientific Research Applications

Based on the search results, here's what is known about the applications of 17-Azido-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-3,6,9,12,15-pentaoxaheptadecanamide:

Names and Identifiers:

  • Synonyms: This compound is also known as Pomalidomide-PEG5-N3 or Pomalidomide-NH-CO-PEG5-N3 . Its chemical formula is C25H32N6O10, and its molecular weight is 576.6 g/mol .
  • Computed Descriptors: The IUPAC name is 2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide .

Potential Applications:

  • PROTAC development: Pomalidomide-PEG1-C2-azide is a functionalized cereblon ligand that can be used in the development of pomalidomide-based PROTACs .

Synthesis of Organic Azides:

  • Organic azides can be synthesized from diazonium salts . For example, 5-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione can be converted into 5-azido-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione via diazotization followed by azidation using sodium azide .
  • They can also be obtained from aryl hydrazines .
  • Additionally, treatment with various azides and click chemistry can afford triazolyisoindoline-1,3-dione derivatives .

Safety and Hazards

  • Based on aggregated GHS information, Thalidomide-5-NH2-CH2-COOH may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its hybrid structure combining dioxopiperidin, isoindolinone, and PEG-azide functionalities. Below is a comparative analysis with analogous molecules:

Compound Key Functional Groups Applications References
Target Compound 2,6-dioxopiperidin, isoindolinone, PEG-azide chain PROTACs, drug delivery, bioorthogonal conjugation
(S)-N-(1-(((S)-1-(dimethylamino)-4-methyl-1-oxopentan-2-yl)amino)-2-methyl-1-oxopropan-2-yl)-... (7k) Pyrimido[4,5-d]pyrimidin, dimethylamino, methylbenzoyl Kinase inhibition (hypothesized)
Poly(ethylene glycol) diacrylate (PEGDA) PEG-based crosslinker Hydrogel fabrication, 3D cell culture, controlled drug release

Key Observations:

  • Dioxopiperidin vs.
  • PEG-azide vs. PEGDA : The PEG-azide chain in the target compound enables precise conjugation, unlike PEGDA’s role as a crosslinker in hydrogels. Both leverage PEG’s hydrophilicity but differ in reactivity and application scope .
  • Azide vs. Dimethylamino: The azide group supports click chemistry, whereas dimethylamino in 7k may enhance solubility or modulate target binding .

Bioactivity and Performance Metrics

Limited direct bioactivity data for the target compound are available in the provided evidence. However, inferences can be drawn:

  • Solubility: The PEG chain likely improves aqueous solubility compared to non-PEGylated analogs (e.g., 7k), which may exhibit higher lipophilicity due to aromatic and methyl groups .
  • Stability: The dioxoisoindolin scaffold is prone to hydrolysis under basic conditions, a shared liability with other isoindolinone derivatives .
  • Conjugation Efficiency : The azide group’s reactivity surpasses traditional amine-carboxyl coupling, enabling rapid, site-specific bioconjugation .

Preparation Methods

Starting Materials and Reaction Conditions

The isoindolinone core with the 2-(2,6-dioxopiperidin-3-yl) substitution is typically synthesized by condensation of 3-aminophthalic acid derivatives with 3-aminoglutarimide or related intermediates. This reaction is conducted in the presence of bases such as trialkylamines (e.g., triethylamine) and sometimes acids (e.g., acetic acid) to facilitate cyclization and amide bond formation.

Key Steps

  • Esterification and Protection: Glutamine or its derivatives are first esterified and protected at the amino group to prevent side reactions.
  • Coupling: The N-deprotected glutamine ester is then coupled with a substituted 2-haloalkylbenzoate under basic conditions to form the intermediate.
  • Cyclization: The coupled product undergoes cyclization under acidic or basic conditions or in the presence of activating agents such as thionyl chloride, oxalyl chloride, or carbonyldiimidazole (CDI) to form the isoindolinone ring system.
  • Substituent Transformation: Optional transformations on benzo substituents may be performed to achieve the desired substitution pattern.

Reaction Scheme Summary

Step Reaction Description Reagents/Conditions
1 Protection of glutamine amino group Suitable protecting group (e.g., Boc)
2 Esterification of protected glutamine Acidic or basic esterification agents
3 Deprotection of amino group Acidic or basic conditions
4 Coupling with 2-haloalkylbenzoate Base (e.g., triethylamine), solvent
5 Cyclization to isoindolinone core Acid/base or activating agents (SOCl2, CDI)
6 Optional substituent modification Reduction, substitution reactions

Coupling with Pentaoxaheptadecanamide Linker and Azido Group Installation

Linker Attachment

The pentaethylene glycol chain (3,6,9,12,15-pentaoxaheptadecanamide) is introduced via amide bond formation between the isoindolinone core’s amino or carboxyl group and the corresponding functionalized PEG derivative. This coupling is typically achieved using peptide coupling reagents such as EDCI, HATU, or DCC in the presence of bases like DIPEA to activate the carboxyl group and promote amide bond formation.

Azido Group Introduction

The terminal azido group is introduced by substitution of a suitable leaving group (e.g., tosylate or halide) on the PEG linker with sodium azide under nucleophilic substitution conditions. This reaction is performed in polar aprotic solvents such as DMF or DMSO at elevated temperatures to ensure complete conversion.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 17-Azido-N-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)-3,6,9,12,15-pentaoxaheptadecanamide, and how can reaction yields be optimized?

  • Methodological Answer: The synthesis of structurally analogous 2,6-dioxopiperidine derivatives involves multi-step reactions, such as coupling azide-containing polyethylene glycol (PEG) chains to phthalimide cores via nucleophilic substitution or amidation. For example, describes the use of anhydrous tetrahydrofuran (THF) and triethylamine for coupling reactions under nitrogen atmospheres to minimize hydrolysis. To optimize yields, Bayesian optimization or heuristic algorithms can systematically screen reaction parameters (e.g., temperature, solvent polarity, stoichiometry) with minimal experimental iterations .

Q. How should researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are critical. demonstrates that ¹H NMR chemical shifts in the δ 2.5–4.5 ppm range confirm the presence of PEG chains, while δ 7.0–8.5 ppm signals validate aromatic phthalimide protons. High-resolution MS (e.g., CI/CH4) can confirm molecular ions (e.g., m/z 383 [M-52] for similar derivatives). Cross-validation with computational molecular modeling (e.g., density functional theory) enhances structural confidence .

Q. What solvents and conditions are suitable for handling this compound in vitro?

  • Methodological Answer: The compound’s azide and dioxoisoindolinyl groups are sensitive to moisture and light. Use anhydrous dimethyl sulfoxide (DMSO) or THF for solubilization, and store solutions at -20°C under inert gas. emphasizes avoiding aqueous buffers unless explicitly stabilized (e.g., with 1% bovine serum albumin) to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods predict the biological targets or photophysical properties of this compound?

  • Methodological Answer: Molecular docking (e.g., AutoDock Vina) and time-dependent density functional theory (TD-DFT) simulations can predict binding affinities to proteins (e.g., ubiquitin ligases) and fluorescence properties, respectively. highlights coupling computational predictions with experimental validation (e.g., fluorescence spectroscopy) to refine models. For example, TD-DFT can simulate excitation/emission wavelengths, which are experimentally verified using UV-Vis and fluorescence assays .

Q. What experimental designs address contradictions in observed vs. predicted bioactivity data?

  • Methodological Answer: Contradictions often arise from off-target effects or assay-specific conditions. Use orthogonal assays (e.g., surface plasmon resonance for binding kinetics and cell-based luciferase reporter assays for functional activity) to confirm specificity. recommends aligning experimental frameworks with theoretical models (e.g., enzyme inhibition kinetics) to contextualize discrepancies. Statistical meta-analysis of dose-response curves can distinguish noise from true biological signals .

Q. How can researchers elucidate the degradation pathways of this compound under physiological conditions?

  • Methodological Answer: Employ high-performance liquid chromatography (HPLC) coupled with tandem MS (LC-MS/MS) to identify degradation products. For instance, suggests simulating physiological conditions (pH 7.4, 37°C) and analyzing time-dependent samples. Computational tools like Molecular Dynamics (MD) simulations can model hydrolytic cleavage of the azide or PEG moieties .

Q. What strategies optimize the compound’s pharmacokinetics without altering its core structure?

  • Methodological Answer: Modify the PEG chain length (e.g., reducing from 5 to 3 ethylene oxide units) to balance solubility and cellular permeability. supports using heuristic algorithms to iteratively test PEG variants in vitro (e.g., Caco-2 monolayer assays for permeability) and in silico (e.g., LogP predictions). Pharmacokinetic modeling (e.g., compartmental analysis) can refine dosing regimens .

Data Analysis and Theoretical Frameworks

Q. How should researchers integrate this compound into a theoretical framework for targeted protein degradation?

  • Methodological Answer: Link the compound’s design to proteolysis-targeting chimera (PROTAC) theory, where the phthalimide moiety recruits E3 ubiquitin ligases. and emphasize using mechanistic models (e.g., Hook effect kinetics) to predict ternary complex formation efficiency. Validate via Western blotting for target protein depletion and co-immunoprecipitation for complex stability .

Q. What statistical methods are appropriate for analyzing dose-dependent cytotoxicity data?

  • Methodological Answer: Fit data to sigmoidal dose-response curves (e.g., Hill equation) using nonlinear regression (GraphPad Prism). Use Akaike Information Criterion (AIC) to compare one-site vs. two-site binding models. advocates for bootstrap resampling to estimate confidence intervals for IC₅₀ values, ensuring robustness in small-sample studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.